2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Streamline your fragment-based lead generation with 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one. This unique building block combines a rigidified morpholinone core (via the Thorpe-Ingold gem-dialkyl effect) with a chiral piperidin-3-yl handle, offering a defined 3D vector (LogP 0.38, TPSA 41.57 Ų) critical for SAR exploration. Unlike the common 4-yl regioisomer, this meta-attachment geometry provides distinct conformational and steric profiles. Supplied at 98% purity with a documented GHS hazard classification (H302, H315, H319, H335), it is optimized for immediate use in parallel synthesis and scaffold-hopping campaigns.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 2231676-68-7
Cat. No. B1487281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one
CAS2231676-68-7
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(CCO1)C2CCCNC2)C
InChIInChI=1S/C11H20N2O2/c1-11(2)10(14)13(6-7-15-11)9-4-3-5-12-8-9/h9,12H,3-8H2,1-2H3
InChIKeyDALSSTIKSOWZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one (CAS 2231676-68-7) Procurement-Grade Overview


2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one (CAS 2231676-68-7) is a synthetic small-molecule building block comprising a morpholin-3-one core substituted with a gem-dimethyl group at the 2-position and a piperidin-3-yl moiety at the N4 position . With a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, this compound is supplied at 98% purity for research use only . Its structure integrates a conformationally constrained lactam ring with a basic piperidine handle, placing it within the class of heterocyclic intermediates used in medicinal chemistry library synthesis and fragment-based lead generation .

Why Generic Morpholinone-Piperidine Hybrids Cannot Substitute for 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one


The morpholinone-piperidine chemical space contains multiple regioisomeric and substitution variants that differ in the attachment position of the piperidine ring (3-yl vs. 4-yl), the presence or absence of the gem-dimethyl group, and the oxidation state of the morpholine ring . These structural variations directly impact key procurement-relevant parameters: LogP (0.38 for the target compound), topological polar surface area (TPSA: 41.57 Ų), hydrogen bond acceptor count (3), and hydrogen bond donor count (1) . The piperidin-3-yl attachment introduces a chiral center adjacent to the morpholinone nitrogen, creating distinct conformational and steric profiles compared to the piperidin-4-yl regioisomer (CAS 841202-48-0) or the des-dimethyl analog . Substitution without verifying these identity-critical parameters risks introducing compounds with altered physicochemical properties, different reactivity at the secondary amine handle, and non-equivalent hazard profiles (H302, H315, H319, H335) .

Quantitative Differentiation Evidence for 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one vs. Closest Analogs


Piperidin-3-yl vs. Piperidin-4-yl Regioisomeric Attachment: Structural Identity Verification

The target compound features a piperidin-3-yl substituent at the morpholinone N4 position, creating a chiral center at the point of attachment and positioning the secondary amine at the meta position relative to the morpholinone nitrogen. The closest commercially available regioisomer, 4-(piperidin-4-yl)morpholin-3-one (CAS 841202-48-0), places the piperidine attachment at the 4-position (para-like geometry) and lacks the 2,2-dimethyl substitution . This results in a molecular weight difference of 42 Da (212.29 vs. 170.21 g/mol) and fundamentally different steric and conformational profiles around the morpholinone ring . The 2,2-dimethyl group introduces a gem-dialkyl effect that restricts conformational freedom of the morpholinone ring relative to the des-methyl analog .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Predicted Lipophilicity (LogP) Comparison: Target Compound vs. Des-Piperidine Analog

The predicted LogP of 2,2-dimethyl-4-(piperidin-3-yl)morpholin-3-one is 0.3758, as reported in the vendor computational chemistry panel . For the des-piperidine analog 2,2-dimethylmorpholin-3-one (CAS 13882-78-5), the predicted LogP is approximately 0.23 based on standard computational models (ALOGPS 2.1) [1]. The addition of the piperidin-3-yl substituent increases predicted lipophilicity by approximately 0.15 log units while simultaneously increasing hydrogen bond acceptor count (from 2 to 3) and introducing a hydrogen bond donor (from 0 to 1) [1]. This dual modulation of lipophilicity and hydrogen bonding capacity differentiates the target compound from its simpler morpholinone analog in terms of predicted membrane permeability and solubility profile.

Physicochemical Property Analysis Medicinal Chemistry ADME Prediction

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Procurement-Relevant Physicochemical Differentiation

The target compound exhibits a TPSA of 41.57 Ų and a single rotatable bond (the bond connecting the morpholinone ring to the piperidine ring), as specified in the vendor datasheet . In contrast, the regioisomer 4-(piperidin-4-yl)morpholin-3-one (CAS 841202-48-0) lacks the gem-dimethyl group, resulting in a structurally distinct rotatable bond profile and potentially different TPSA . The 2,2-dimethyl quaternary center of the target compound rigidifies the morpholinone ring, reducing conformational flexibility relative to des-methyl analogs while maintaining a rotatable piperidine appendage that can orient the secondary amine in multiple directions. This combination of ring rigidity with pendant flexibility is a quantifiable structural feature that distinguishes the target compound from both the fully flexible des-methyl analog and the fully constrained spiro-fused alternatives.

Drug-Likeness Assessment Compound Library Design Physicochemical Property Screening

Supplier Purity Grade Benchmarking: 98% Purity Specification with Hazard Classification

The target compound is commercially supplied at a purity of 98% by Leyan (Cat. No. 1539945), with the explicit caveat that lot-to-lot variability exists and the actual purity should be verified upon receipt via Certificate of Analysis . The compound carries GHS07 hazard labeling with warning statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For comparison, ChemScene lists the compound (Cat. No. CS-0469278) without a specified purity grade, while the excluded vendor BenchChem advertises 95% purity . The documented 98% purity with explicit GHS hazard classification provides procurement clarity for inventory management, safety protocol implementation, and experimental reproducibility that is not uniformly available across all suppliers of this compound.

Compound Procurement Laboratory Safety Quality Control

Procurement-Driven Application Scenarios for 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one (CAS 2231676-68-7)


Stereochemically Defined Fragment Library Construction for 3D-Fragment-Based Screening

Fragment-based drug discovery (FBDD) increasingly demands three-dimensional, sp³-rich fragments that occupy underexplored regions of chemical space. 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one combines a rigidified morpholinone core (via the Thorpe-Ingold gem-dialkyl effect) with a pendent piperidine that bears a single stereocenter at the point of attachment, offering a defined 3D vector for fragment elaboration . Its predicted LogP of 0.38 and TPSA of 41.57 Ų place it within favorable drug-like property space for fragment growth, while the secondary amine of the piperidine ring provides a synthetic handle for rapid analog generation . This compound is best deployed in fragment libraries where conformational restraint and synthetic tractability are prioritized over maximal potency at the fragment stage.

Regioisomer-Specific SAR Studies Targeting Piperidine Attachment Geometry

In medicinal chemistry programs exploring morpholinone-based inhibitors, the position of the piperidine attachment (3-yl vs. 4-yl) can critically influence target binding, selectivity, and metabolic stability. 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one provides the meta-attachment geometry (piperidine at the 3-position relative to the morpholinone nitrogen), which is structurally distinct from the more common 4-yl regioisomer . Procurement of this specific compound enables systematic SAR exploration of attachment geometry effects without the need for de novo synthesis of the morpholinone-piperidine core, accelerating hit-to-lead optimization timelines.

Specialty Chemical Intermediate for Heterocyclic Scaffold Diversification

The morpholin-3-one lactam moiety and the secondary piperidine amine of the target compound constitute two orthogonal reactive sites for chemical diversification. The lactam carbonyl can participate in nucleophilic addition or reduction chemistry, while the piperidine amine is amenable to amide bond formation, reductive amination, sulfonylation, or urea coupling . This dual-site reactivity, combined with the compound's 98% purity specification and documented GHS hazard classification, makes it a reliable building block for parallel synthesis libraries and scaffold-hopping campaigns where both the morpholinone and piperidine moieties are intended for sequential derivatization .

Physicochemical Property Benchmarking in Lead Optimization Cascades

When optimizing a lead series for balanced ADME properties, systematic variation of LogP, TPSA, and hydrogen bonding capacity is essential. 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one (LogP 0.38, TPSA 41.57 Ų, 3 HBA, 1 HBD) occupies a distinct position in physicochemical property space relative to des-piperidine analogs (e.g., 2,2-dimethylmorpholin-3-one, LogP ≈ 0.23, 2 HBA, 0 HBD) . Procurement of this compound and its closest analogs as a matched set enables controlled exploration of how incremental changes in lipophilicity and hydrogen bonding affect permeability, solubility, and metabolic stability, without introducing confounding structural variables.

Quote Request

Request a Quote for 2,2-Dimethyl-4-(piperidin-3-yl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.